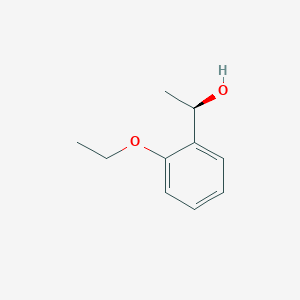![molecular formula C13H25N B13191295 3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
3-[(4-Methylcyclohexyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylcyclohexyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 4-methylcyclohexyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylcyclohexyl)methyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylcyclohexylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methylcyclohexylmethyl piperidone using a palladium catalyst. This process is carried out under high pressure and temperature to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methylcyclohexyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[(4-Methylcyclohexyl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylcyclohexyl)methyl]piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(n-Methylcyclohexyl)methyl]piperidine
- Phencyclidine (PCP)
- N-Methylpiperidine
Comparison
3-[(4-Methylcyclohexyl)methyl]piperidine is unique due to its specific structural features, such as the 4-methylcyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For example, phencyclidine (PCP) has a different aromatic moiety and exhibits different pharmacological effects .
Propriétés
Formule moléculaire |
C13H25N |
|---|---|
Poids moléculaire |
195.34 g/mol |
Nom IUPAC |
3-[(4-methylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C13H25N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h11-14H,2-10H2,1H3 |
Clé InChI |
VZFDVXPZKKEMCS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)

![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)


